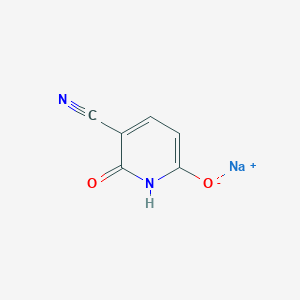
3-Cyano-6-hydroxypyridone Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyano-6-hydroxypyridone Sodium Salt is a chemical compound with the molecular formula C6H4N2NaO2. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is known for its unique structure, which includes a cyano group and a hydroxypyridone moiety, making it a valuable intermediate in various chemical reactions and processes.
Applications De Recherche Scientifique
3-Cyano-6-hydroxypyridone Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Target of Action
It is known that cyanopyridines, a class of compounds to which 3-cyano-6-hydroxypyridone sodium salt belongs, have been found to possess various pharmacological activities .
Mode of Action
Cyanopyridines have been reported to interact with various biological targets, leading to a wide range of biological applications .
Result of Action
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-6-hydroxypyridone Sodium Salt typically involves the reaction of cyanoacetamide with 2,4(1H,3H)-Pyrimidinedione, 1,3-bis(phenylmethyl)- in the presence of sodium methoxide in methanol. The reaction is carried out at a temperature range of 45-50°C for about 6 hours. After the reaction is complete, the mixture is cooled, filtered, and the product is purified by recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis process is scaled up using large reaction flasks and controlled temperature conditions. The reaction mixture is stirred continuously, and the product is isolated by filtration and washing with methanol and water. The yield of the product is typically around 88.5%, with a high purity of 99.6% as determined by High-Performance Liquid Chromatography (HPLC) .
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyano-6-hydroxypyridone Sodium Salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-cyano-6-oxopyridone derivatives.
Reduction: Formation of 3-amino-6-hydroxypyridone derivatives.
Substitution: Formation of various substituted pyridone derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Cyano-2,6-dihydroxypyridine
- 3-Cyano-4-hydroxypyridine
- 3-Cyano-5-hydroxypyridine
Uniqueness
3-Cyano-6-hydroxypyridone Sodium Salt is unique due to its specific substitution pattern on the pyridone ring, which imparts distinct chemical reactivity and biological activity. Compared to other similar compounds, it has shown higher potency in certain biological assays and greater stability under various reaction conditions .
Propriétés
Numéro CAS |
91467-46-8 |
|---|---|
Formule moléculaire |
C6H4N2NaO2 |
Poids moléculaire |
159.10 g/mol |
Nom IUPAC |
sodium;5-cyano-6-oxo-1H-pyridin-2-olate |
InChI |
InChI=1S/C6H4N2O2.Na/c7-3-4-1-2-5(9)8-6(4)10;/h1-2H,(H2,8,9,10); |
Clé InChI |
OGCUILIKTBJKRD-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)NC(=C1)[O-])C#N.[Na+] |
SMILES canonique |
C1=CC(=O)NC(=C1C#N)O.[Na] |
Synonymes |
1,2-Dihydro-6-hydroxy-2-oxo-3-pyridinecarbonitrile Sodium; 2,6-Dihydroxynicotinonitrile Sodium; 3-Cyano-2,6-dihydroxypyridine Sodium; 3-Cyano-6-hydroxy-2(1H)-pyridinone Sodium; 3-Cyano-6-hydroxypyridone Sodium; NSC 329880 Sodium; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2'-Deoxyguanosine-[1-13C] Monohydrate](/img/structure/B583552.png)
![Ethanone, 1-(5-hydroxy-6-methylbicyclo[4.1.0]hept-3-yl)-, [1R-(1alpha,3beta,5beta,6alpha)]-](/img/new.no-structure.jpg)

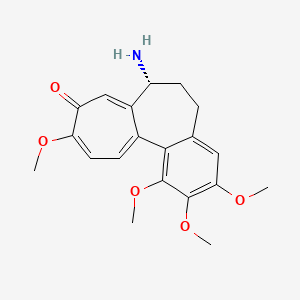
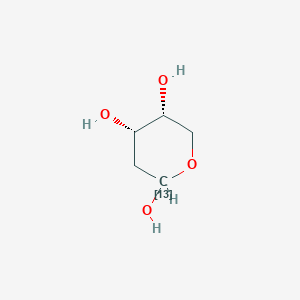
![2-deoxy-D-[UL-13C5]ribose](/img/structure/B583565.png)
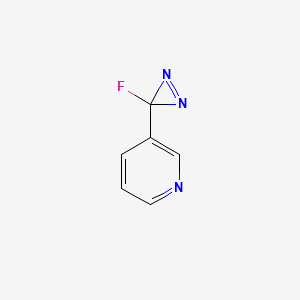
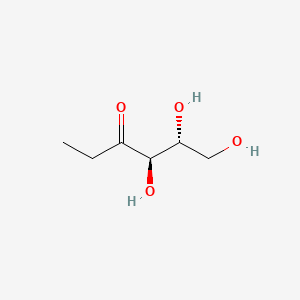
![Pyrazolo[1,5-a]pyridin-5-ol](/img/structure/B583570.png)


![[2'-13C]2'-Deoxyuridine](/img/structure/B583574.png)

